molecular formula C9H6ClN3OS B1585748 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride CAS No. 257876-11-2

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

Cat. No. B1585748
M. Wt: 239.68 g/mol
InChI Key: AURNSWQWQVJINA-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is a chemical compound that is used in laboratory settings . It is also known as MPTC.


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is complex, with a molecular weight of 221.24 g/mol. It contains a thiazole ring, which is a type of heterocyclic compound, and a pyrazine ring, another type of heterocyclic compound. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.

Scientific Research Applications

Synthesis and Fungicidal Activity

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride has been utilized in the synthesis of novel compounds with significant fungicidal activity. For instance, derivatives synthesized from this compound showed up to 100% efficacy against various plant pathogens, such as Bremia lactuca and Sphaerotheca fuliginea, at certain concentrations (Yao Wei, 2009).

Synthesis of Heterocyclic Compounds

This chemical is key in the synthesis of pyrazoles with functionalized side chains. These pyrazoles are notable for their potential in creating ligands where the ring nitrogen is available for hydrogen bonding, a characteristic desirable in certain chemical applications (D. Grotjahn et al., 2002).

Anticancer Applications

There is also research indicating the use of related thiazole derivatives in anticancer applications. For instance, certain thiazole and 1,3,4-thiadiazole derivatives, which can be synthesized using similar compounds, have shown potent anticancer activities in vitro, particularly against Hepatocellular carcinoma cell lines (S. M. Gomha et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride have been studied as corrosion inhibitors. For example, poly[(hydrazinylazo)]thiazoles derivatives have demonstrated significant inhibition of corrosion in cast iron-carbon alloy in acidic environments (H. M. El-Lateef et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNSWQWQVJINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380138
Record name 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

CAS RN

257876-11-2
Record name 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 2
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 3
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 4
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 5
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 6
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

Citations

For This Compound
1
Citations
S Nazari, A Mehri, AS Hassannia - Microchimica Acta, 2017 - Springer
A combination of magnetic solid phase extraction (MSPE) and dispersive liquid phase microextraction (DLPME) was applied in a new method for preconcentration and extremely …
Number of citations: 40 link.springer.com

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